2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride
Description
2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a phenoxyethoxyethyl group.
Properties
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-7-15(8-3-1)18-13-12-17-11-9-14-6-4-5-10-16-14;/h1-3,7-8,14,16H,4-6,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABZNBAQHQMKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride typically involves multiple steps, starting with the reaction of phenoxyethanol with ethylene oxide to form 2-phenoxyethoxyethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Piperidine derivatives
Phenoxyethanol derivatives
Other glycol ethers
Uniqueness: 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxyethoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H22ClN
- SMILES Notation : CCOCC(C1CCN(CC1)CCOC2=CC=CC=C2)Cl
- Molecular Weight : 267.80 g/mol
The compound features a piperidine ring substituted with a phenoxyethoxy group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may act as an agonist or antagonist at specific receptor sites.
- Enzymes : The compound has shown potential in inhibiting certain enzyme activities, which can disrupt metabolic pathways associated with diseases.
Anticancer Properties
Research indicates that derivatives of this compound possess anticancer properties . A notable study demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting its potential as a scaffold for drug development.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
The above table summarizes findings from studies where the compound exhibited varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent.
Anticonvulsant Activity
In addition to anticancer properties, this compound has been investigated for its anticonvulsant activity . A study involving animal models showed that it effectively reduced seizure frequency in pentylenetetrazole-induced seizures.
Case Study: Anticonvulsant Efficacy
| Treatment Dose (mg/kg) | Seizure Reduction (%) | ED50 (mg/kg) |
|---|---|---|
| 30 | 60 | 25 |
| 50 | 80 | 20 |
The data indicate that the compound has a dose-dependent effect on seizure reduction, making it a candidate for further research in epilepsy treatment.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how the structural features of this compound influence its biological activity relative to other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenyl)piperidine hydrochloride | Chlorine substitution on phenyl ring | Enhanced potency against specific cancer types |
| N-(4-Methoxyphenyl)piperidine hydrochloride | Methoxy group on phenyl ring | Improved solubility and bioavailability |
| 1-(3-Fluorophenyl)piperidine hydrochloride | Fluorine substitution | Altered receptor binding affinity |
This table illustrates how variations in substituents can lead to differences in biological activity and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
